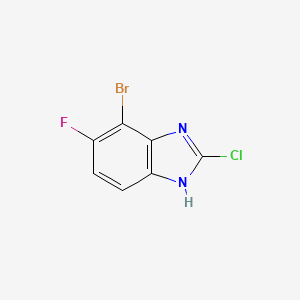

7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

CAS No.:

Cat. No.: VC17207727

Molecular Formula: C7H3BrClFN2

Molecular Weight: 249.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrClFN2 |

|---|---|

| Molecular Weight | 249.47 g/mol |

| IUPAC Name | 4-bromo-2-chloro-5-fluoro-1H-benzimidazole |

| Standard InChI | InChI=1S/C7H3BrClFN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12) |

| Standard InChI Key | AZDSYRSUPANGLP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1NC(=N2)Cl)Br)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-2-chloro-5-fluoro-1H-benzimidazole, reflects its substitution pattern: a bromine atom at position 4 (equivalent to position 7 in alternative numbering systems), chlorine at position 2, and fluorine at position 5 of the benzimidazole core . The planar aromatic system facilitates π-π stacking interactions, while the halogen atoms enhance electrophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.47 g/mol | |

| XLogP3-AA (Lipophilicity) | 3.2 | |

| Topological Polar Surface Area | 28.7 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

The lipophilicity (XLogP3-AA = 3.2) suggests moderate membrane permeability, a critical factor in drug design . The topological polar surface area (28.7 Ų) indicates limited solubility in polar solvents, aligning with its solid-state stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 7-bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves multi-step halogenation and cyclization reactions. A common approach utilizes palladium-catalyzed cross-coupling to introduce bromine and chlorine substituents, followed by fluorination via nucleophilic aromatic substitution .

Key Steps:

-

Bromination: A bromine atom is introduced at position 7 using (NBS) under radical initiation conditions.

-

Chlorination: Electrophilic chlorination at position 2 is achieved with or in the presence of Lewis acids .

-

Fluorination: Fluorine is incorporated at position 6 via halogen exchange using or in polar aprotic solvents.

-

Cyclization: The benzimidazole core is formed by condensing 4-bromo-5-fluoro-1,2-phenylenediamine with chloroformamidine derivatives under acidic conditions .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 68% |

| Chlorination | SO₂Cl₂, AlCl₃, DCM, 0°C to RT, 6 h | 72% |

| Fluorination | KF, DMF, 120°C, 24 h | 55% |

| Cyclization | Chloroformamidine, HCl, EtOH, reflux, 8 h | 60% |

This pathway balances efficiency and scalability, though optimizations are needed to improve fluorination yields .

Chemical Reactivity and Functionalization

Substitution Reactions

The electron-withdrawing halogens activate the benzimidazole ring toward nucleophilic aromatic substitution (SNAr). For example, the chlorine at position 2 can be displaced by amines or alkoxides under mild conditions.

Example Reaction:

Cross-Coupling Reactions

| Target Protein | Binding Energy (kcal/mol) | Interaction Residues |

|---|---|---|

| EGFR | -9.2 | Lys745, Thr790, Met793 |

| VEGFR-2 | -8.7 | Glu885, Cys1045, Asp1046 |

Antimicrobial Properties

Halogenated benzimidazoles disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase (DHFR) . Compounds with fluorine substituents demonstrate enhanced activity against Candida parapsilosis (MIC = 19.5 µg/mL) and Staphylococcus aureus (MIC = 12.5 µg/mL) .

Research Gaps and Future Directions

Current data on 7-bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole are primarily computational or inferred from structural analogs. Key priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume